molecular formula C20H18O4 B5675255 7-((4-methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-((4-methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B5675255
M. Wt: 322.4 g/mol
InChI Key: RABIQKHZRFLLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((4-Methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (IUPAC name: 7-[(4-Methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one) is a synthetic coumarin derivative with a fused cyclopentane ring and a substituted benzyloxy group at the C7 position. Its molecular formula is C21H20O4, with an average molecular weight of 336.387 and a monoisotopic mass of 336.136159 .

Key synthetic routes involve nucleophilic substitution at the C7 position using 4-methoxybenzyl chloride/bromide under basic conditions (e.g., K2CO3 in DMF) .

Properties

IUPAC Name

7-[(4-methoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-22-14-7-5-13(6-8-14)12-23-15-9-10-17-16-3-2-4-18(16)20(21)24-19(17)11-15/h5-11H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABIQKHZRFLLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-((4-methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 7-((4-methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibit anticancer properties. Studies have shown that chromene derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

2. Neuroprotective Effects
The neuroprotective potential of chromene derivatives has been explored in models of neurodegenerative diseases. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for further development in treating conditions such as Alzheimer's disease .

3. Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been documented, with research showing that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its potential use in treating inflammatory disorders .

Pharmacological Insights

1. Mechanism of Action
The mechanism by which this compound exerts its effects is not fully elucidated but may involve modulation of various receptors and pathways, including cannabinoid receptors and pathways associated with apoptosis and inflammation .

2. Structure-Activity Relationship (SAR) Studies
SAR studies indicate that modifications on the benzyl group or the chromene core can significantly influence the biological activity of these compounds. For example, varying substituents on the methoxy group can enhance or diminish anticancer activity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that treatment with this compound led to improved cognitive function and reduced markers of neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 7-((4-methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Features
Target compound C21H20O4 336.387 4-Methoxybenzyloxy at C7 Optimized for dual FFAR1/FFAR4 modulation; moderate metabolic stability
7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one C12H10O3 202.21 Hydroxy at C7 Prone to fungal biotransformation (e.g., hydroxylation by Cunninghamella elegans)
9-(2-Fluoro-benzyloxy)-7-methyl analog C20H17FO3 324.35 2-Fluorobenzyloxy at C9, methyl at C7 Increased lipophilicity (logP ~3.2); PAINS-free scaffold
9-[2-(4-Chlorophenyl)-2-oxoethoxy]-7-methyl analog C21H17ClO4 368.817 Chlorophenyl-oxoethoxy at C9 Enhanced halogen bonding potential; higher molecular weight may limit bioavailability
7-((4-Chlorobenzyl)oxy) analog C20H15ClO4 354.78 4-Chlorobenzyloxy at C7 Higher electrophilicity; potential CYP450 interactions due to chlorine

Biological Activity

7-((4-methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound with a complex cyclopentachromene structure. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in oncology and neuroprotection. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C20H18O4
  • Molar Mass : 322.35 g/mol
  • CAS Number : 324055-70-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Preliminary studies suggest that the compound may exert its effects by modulating enzyme activity related to cell proliferation and apoptosis.

Interaction with Kinases

Research indicates that this compound may inhibit specific kinases that are overexpressed in cancer cells. For instance:

  • Inhibition of TRKA (NTRK1), DYRK1A, and CK1δ kinases has been noted, which are associated with cancer cell survival and proliferation .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • In vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC-3) cancers.
  • IC50 Values : The compound exhibited IC50 values ranging from 0.004 to 0.06 μM against cancer cells, indicating potent activity .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection:

  • Mechanism : It is believed to induce the activation of transcription factors that can mitigate neuronal damage in models of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Substituent Variations : Variations in the methoxybenzyl group have been shown to significantly affect the compound's solubility and biological potency. For example, replacing the methoxy group with different alkyl or aryl groups alters its interaction with target proteins .
Compound NameStructural FeaturesBiological Activity
7-(propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-onePropoxy instead of methoxybenzylReduced solubility
7-(fluorobenzyl)oxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-oneFluorobenzyl etherEnhanced metabolic stability

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Cancer Cell Lines : A comprehensive evaluation involving multiple cancer cell lines demonstrated that the compound effectively inhibited cell growth and induced apoptosis through specific kinase inhibition mechanisms .
  • Neuroprotective Study : In a model of oxidative stress-induced neuronal injury, treatment with this compound resulted in reduced neuronal death and improved functional outcomes .

Q & A

Q. What are the established synthetic routes for 7-((4-methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, and what are their key challenges?

The synthesis typically involves benzyl ether formation at the 7-hydroxy position of the chromenone core. A common strategy employs nucleophilic substitution using 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) . Alternatively, Mitsunobu reactions (using diethyl azodicarboxylate and triphenylphosphine) can couple sterically hindered hydroxyl groups with 4-methoxybenzyl alcohol . Key challenges include:

  • Regioselectivity : Competing reactions at other hydroxyl groups in polyoxygenated chromenones.
  • Purification : Separation of byproducts (e.g., unreacted benzyl halides) via column chromatography with gradient elution (hexane/ethyl acetate).
  • Stability : Sensitivity of the cyclopenta[c]chromenone core to prolonged heating, requiring controlled reflux conditions .

Q. How can researchers verify the structural integrity of this compound using spectroscopic and computational methods?

  • NMR :
    • ¹H-NMR : Aromatic protons of the 4-methoxybenzyl group appear as doublets (δ 6.8–7.2 ppm), while the cyclopenta[c]chromenone protons resonate as multiplet signals (δ 2.5–3.5 ppm for dihydro protons) .
    • ¹³C-NMR : The carbonyl carbon (C-4) appears near δ 180 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 364.1312 (calculated for C₂₁H₂₀O₅) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the dihydrocyclopenta ring conformation .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the biological activity of this compound in in vitro models?

  • Dose-Response Optimization : Use a logarithmic concentration range (1 nM–100 μM) to account for potential non-linear effects .
  • Matrix Effects : Pre-treat cell lines (e.g., HepG2) with antioxidants (e.g., ascorbic acid) to mitigate oxidative degradation of the compound during assays .
  • Control Groups : Include structurally analogous chromenones (e.g., 7-hydroxy derivatives) to isolate the contribution of the 4-methoxybenzyl ether moiety to bioactivity .

Q. How can researchers reconcile conflicting data on the compound’s metabolic stability across different studies?

Discrepancies often arise from:

  • Incubation Conditions : Variations in microsomal preparation (e.g., rat vs. human liver microsomes) and incubation temperatures (25°C vs. 37°C) .
  • Analytical Methods : LC-MS/MS quantification using different ion-pairing agents (e.g., formic acid vs. ammonium acetate) can alter retention times and detection limits .
    Recommendation : Standardize protocols using the FDA Bioanalytical Method Validation Guidelines and cross-validate results with isotopically labeled internal standards .

Q. What computational strategies predict the compound’s binding affinity to cytochrome P450 enzymes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the 4-methoxybenzyl group and CYP3A4/2D6 active sites .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the enzyme-ligand complex, focusing on hydrogen bonding with key residues (e.g., Phe-304 in CYP3A4) .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors to predict metabolic clearance rates .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility values across studies?

Divergent solubility data (e.g., in DMSO vs. PBS) may stem from:

  • Aggregation : Dynamic light scattering (DLS) can detect nanoaggregates formed at high concentrations (>100 μM) .
  • pH Effects : Use potentiometric titration to measure solubility-pH profiles, as ionization of the chromenone carbonyl group (pKa ~9.5) influences aqueous solubility .
    Mitigation : Report solubility in multiple solvents (e.g., DMSO, ethanol, PBS) and specify temperature/pH conditions .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Validation

TechniqueKey Signals/PeaksReference
¹H-NMR (DMSO-d₆)δ 3.8 ppm (OCH₃), δ 5.1 ppm (OCH₂Ph)
HRMS[M+H]⁺ = 364.1312 (Δ < 2 ppm)
IRν(C=O) = 1680 cm⁻¹, ν(Ar-O) = 1240 cm⁻¹

Q. Table 2. Computational Parameters for CYP Binding Studies

SoftwareParametersOutput Metrics
AutoDock VinaGrid size: 25 ų, Exhaustiveness: 100Binding energy (kcal/mol)
GROMACSForce field: CHARMM36, T = 310 KRMSD (ligand-enzyme complex)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.